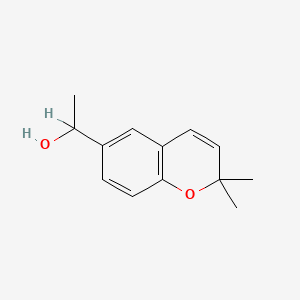

6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran

Vue d'ensemble

Description

6-(1-Hydroxyethyl)-2, 2-dimethyl-2H-1-benzopyran, also known as a, 2, 2-trimethyl-2H-1-benzopyran-6-methanol, 9CI or demethoxyencecalinol, belongs to the class of organic compounds known as 2, 2-dimethyl-1-benzopyrans. These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position. 6-(1-Hydroxyethyl)-2, 2-dimethyl-2H-1-benzopyran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-(1-hydroxyethyl)-2, 2-dimethyl-2H-1-benzopyran is primarily located in the membrane (predicted from logP). Outside of the human body, 6-(1-hydroxyethyl)-2, 2-dimethyl-2H-1-benzopyran can be found in fats and oils. This makes 6-(1-hydroxyethyl)-2, 2-dimethyl-2H-1-benzopyran a potential biomarker for the consumption of this food product.

Activité Biologique

6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran, also known as a benzopyran derivative, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on its anti-inflammatory, anticancer, and cytotoxic properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. One study evaluated its impact on nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated BV2 microglial cells. The compound inhibited NO and PGE2 production with IC50 values ranging from 9.4 to 52.8 μM, demonstrating its potential as an anti-neuroinflammatory agent .

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

| Mediator | IC50 Value (μM) |

|---|---|

| Nitric Oxide (NO) | 9.4 - 52.8 |

| Prostaglandin E2 (PGE2) | 9.4 - 52.8 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various human cancer cell lines. It has been reported to induce cytotoxicity in HepG2 and Hep-2 cells with IC50 values of approximately 10 µg/mL and 8 µg/mL respectively . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects

A study involving the treatment of HepG2 cells with varying concentrations of the compound demonstrated dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent in liver cancer treatment.

Cytotoxic Effects

The cytotoxicity of benzopyran derivatives has been extensively documented. The compound was found to inhibit the proliferation of human lung fibroblasts and reduce the contractile capacity of these cells in three-dimensional collagen gels .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG2 | 8 |

| Hep-2 | 10 |

| WI26 | Not specified |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of iNOS and COX-2 : The compound significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory pathways .

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death, thereby reducing tumor growth .

Applications De Recherche Scientifique

Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent, particularly in the treatment of cyclooxygenase-2 (COX-2) mediated disorders. Research indicates that it selectively inhibits COX-2 over COX-1, making it a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Key Findings:

- Treatment of Arthritis : It has shown efficacy in reducing symptoms associated with rheumatoid arthritis and osteoarthritis.

- Management of Pain : The compound can be utilized for various types of pain relief including postoperative pain and migraines.

Anticancer Activity

6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its potential in inhibiting the proliferation of cancer cells, making it a candidate for further development as an anticancer drug.

Case Studies:

- OVCAR4 Cancer Cells : In vitro studies have shown that this compound can significantly inhibit cell viability in ovarian cancer cells .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various biochemical pathways, including modulation of cell cycle regulators.

Other Therapeutic Uses

Beyond its anti-inflammatory and anticancer properties, this compound has potential applications in treating various other health conditions:

- Cardiovascular Disorders : It may be useful in managing inflammation related to cardiovascular diseases.

- Neurological Disorders : Preliminary studies suggest possible benefits in treating neurodegenerative diseases like Alzheimer's due to its anti-inflammatory effects on the central nervous system .

Summary Table of Applications

Propriétés

IUPAC Name |

1-(2,2-dimethylchromen-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-9,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIIMFRGWJJFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992518 | |

| Record name | 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71822-00-9 | |

| Record name | α,2,2-Trimethyl-2H-1-benzopyran-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71822-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-6-methanol, alpha,2,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071822009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.